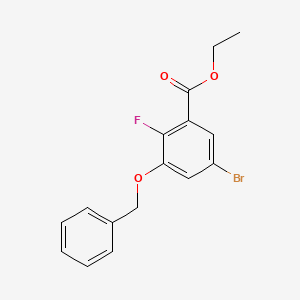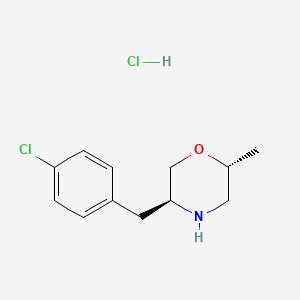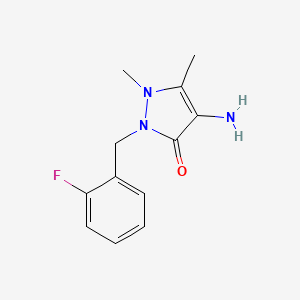
2-(Benzylthio)ethyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)ethyl nicotinate is an organic compound that combines the structural features of benzylthio and nicotinate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)ethyl nicotinate typically involves the reaction of ethyl nicotinate with benzylthiol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the ethyl nicotinate.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, can involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but requires careful handling of reagents and control of reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylthio)ethyl nicotinate can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in nicotinate can be reduced to an amine under suitable conditions.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)ethyl nicotinate involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, facilitating their selective extraction. In biological systems, it may interact with receptors such as the 5-HT1A receptor, influencing neurotransmission pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl nicotinate: Used in similar applications but lacks the benzylthio group, which can enhance selectivity and reactivity.
Methyl nicotinate: Another nicotinate derivative with different pharmacological properties.
Benzyl nicotinate: Shares the benzyl group but differs in its ester linkage, affecting its biological activity.
Uniqueness
2-(Benzylthio)ethyl nicotinate is unique due to the presence of both benzylthio and nicotinate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
101952-53-8 |
|---|---|
Formule moléculaire |
C15H15NO2S |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
2-benzylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2S/c17-15(14-7-4-8-16-11-14)18-9-10-19-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
Clé InChI |
NOCMOMLHYMVNAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCCOC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


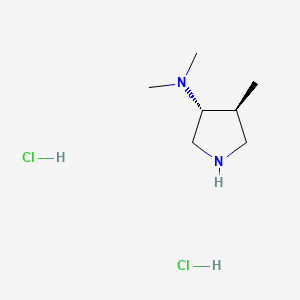
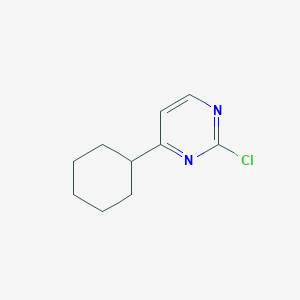
![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
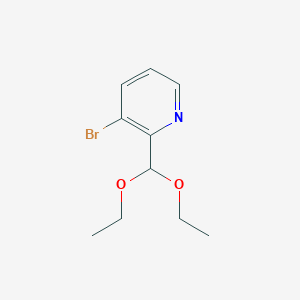
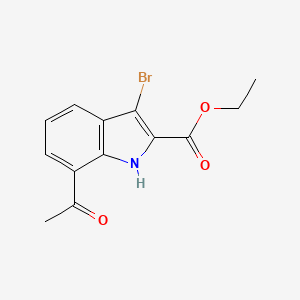

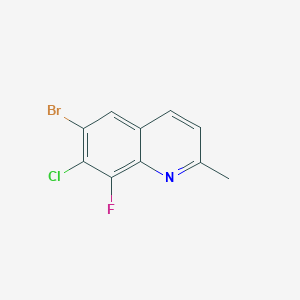
![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)
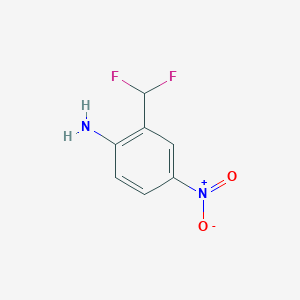
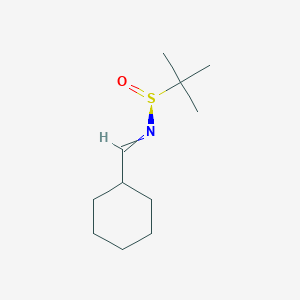
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
